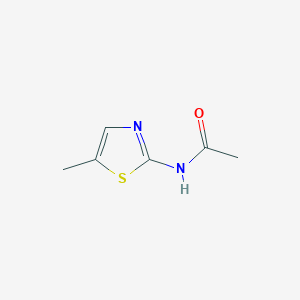
1-(3-Amino-2-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is a biochemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is 1S/C11H14N2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.
Scientific Research Applications
Summary of the Application
“1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” is used in the synthesis of 1,5-substituted pyrrolidin-2-ones, which are pharmacologically important .
Methods of Application or Experimental Procedures
The method includes a Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . This process involves donor–acceptor cyclopropanes reacting as 1,4- C, C -dielectrophiles, and amines reacting as 1,1-dinucleophiles .
Results or Outcomes
The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .
2. Drug Discovery
Summary of the Application
The pyrrolidine ring, which is a part of “1-(3-Amino-2-methylphenyl)pyrrolidin-2-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Methods of Application or Experimental Procedures
The methods involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Results or Outcomes
The resulting bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have shown significant biological profiles .
3. Synthesis of Alkaloids and Unusual β-Amino Acids
Summary of the Application
“1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” has been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Methods of Application or Experimental Procedures
The methods involve the use of “1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” as a key intermediate in the synthesis of these compounds .
Results or Outcomes
The resulting alkaloids and unusual β-amino acids have been used in various applications, including medicinal chemistry .
4. Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles
Summary of the Application
“1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” has been used in the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives .
Methods of Application or Experimental Procedures
The methods involve the use of “1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” as a key intermediate in the synthesis of these compounds .
Results or Outcomes
The resulting pyrrolidin-2-ones and 3-iodopyrroles have been used in various applications, including medicinal chemistry .
5. Magnetic Resonance and Fluorescence Imaging
Summary of the Application
“1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” has been used in the synthesis of bifunctional pyrrolidin-2-one terminated manganese oxide nanoparticles for combined magnetic resonance and fluorescence imaging .
Methods of Application or Experimental Procedures
The methods involve the use of “1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” as a key intermediate in the synthesis of these nanoparticles .
Results or Outcomes
The resulting nanoparticles have been used in various imaging applications, providing valuable information for medical diagnosis and treatment .
Future Directions
The future directions for research and applications of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one are not explicitly stated in the available literature. Given its biochemical nature, it may have potential applications in proteomics research . Further studies are needed to explore its properties and potential uses.
properties
IUPAC Name |
1-(3-amino-2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAORLULYDTYAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516777 |
Source


|
| Record name | 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-2-methylphenyl)pyrrolidin-2-one | |
CAS RN |
69131-43-7 |
Source


|
| Record name | 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)









